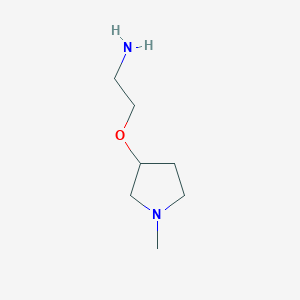

2-(1-Methyl-pyrrolidin-3-yloxy)-ethylamine

Description

Chemical Structure and Properties

2-(1-Methyl-pyrrolidin-3-yloxy)-ethylamine (CAS: 1353957-27-3) is an ethylamine derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and an ether-linked ethylene chain terminating in an amine group. Its molecular formula is C₈H₁₈N₂O, with a molecular weight of 158.24 g/mol . The compound is structurally characterized by the pyrrolidin-3-yloxy moiety, which confers unique steric and electronic properties compared to simpler ethylamine derivatives.

For instance, describes microwave-assisted deprotection of phthalimide-protected ethylamine derivatives using hydrazine hydrate . The compound is listed in supplier catalogs (e.g., Fluorochem), indicating its use as a research intermediate, likely in medicinal chemistry or drug discovery .

Properties

IUPAC Name |

2-(1-methylpyrrolidin-3-yl)oxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9-4-2-7(6-9)10-5-3-8/h7H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDKYDHITCFEBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-pyrrolidin-3-yloxy)-ethylamine typically involves the reaction of 1-methylpyrrolidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 1-Methylpyrrolidine and ethylene oxide.

Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with 1-methylpyrrolidine.

Product Isolation: The product is then isolated and purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-pyrrolidin-3-yloxy)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Overview

2-(1-Methyl-pyrrolidin-3-yloxy)-ethylamine, a compound with the molecular formula C_8H_18N_2O, has garnered attention in various fields of scientific research. Its unique structure, characterized by a pyrrolidine ring and an ether functional group, positions it as a versatile molecule for applications in chemistry, biology, and industry.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions enables the formation of more complex molecules. For instance:

- Reactions : It can undergo nucleophilic substitution and reductive amination, making it useful for synthesizing pharmaceuticals and agrochemicals.

Biological Studies

The compound is utilized in biological research primarily as a ligand for receptor binding assays. This application is crucial for:

- Drug Development : Understanding the interactions between small molecules and biological targets can lead to the development of new therapeutic agents.

- Mechanism of Action : By binding to specific receptors, it modulates various biological pathways, influencing cellular responses and metabolic processes.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. A comparative analysis of its antimicrobial activity shows:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| This compound | <125 µg/mL | E. coli, Pseudomonas aeruginosa |

| Compound A | 75 µg/mL | Bacillus subtilis |

| Compound B | 125 µg/mL | Enterococcus faecalis |

This suggests potential applications in developing new antimicrobial agents.

Antibacterial Activity

In vitro studies have shown that this compound significantly inhibits the growth of harmful bacteria such as E. coli and Staphylococcus aureus. The MIC values indicate that it may be more effective than traditional antibiotics, highlighting its potential for further development into antimicrobial therapies.

Antifungal Activity

Similar studies have indicated promising antifungal properties against various fungal pathogens, suggesting that this compound could contribute to the development of new antifungal treatments.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-pyrrolidin-3-yloxy)-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds and Activities

Structure-Activity Relationship (SAR) Insights

- Heterocyclic Ring Size and Substitution : Pyrrolidine (5-membered) and piperidine (6-membered) derivatives exhibit superior glucokinase activation (EC₅₀ = 6 nM) compared to morpholine (EC₅₀ = 20 nM), likely due to optimal van der Waals interactions in enzyme binding pockets .

- Substituent Effects : Methylation at the pyrrolidine 1-position (as in the target compound) may enhance metabolic stability compared to unmethylated analogs .

Ethylamine Derivatives with Alkoxy and Aromatic Groups

Key Observations

- Hydrophobicity : The tert-butyloxy group in 2-(tert-Butyloxy)-ethylamine increases hydrophobicity, which may limit aqueous solubility compared to the target compound’s pyrrolidinyloxy group .

- Electron-Donating Effects : Methoxy-ethoxy chains (e.g., 3-(2'-Methoxy)-ethoxypropylamine) could enhance electron density, influencing reactivity in nucleophilic substitutions .

Biological Activity

2-(1-Methyl-pyrrolidin-3-yloxy)-ethylamine is a compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to an ethylamine group, which contributes to its unique chemical properties. This structural configuration allows it to interact with various biological targets, potentially modulating their activity.

The primary mechanism of action for this compound involves its ability to bind to specific receptors or enzymes within biological systems. This interaction can lead to the modulation of various signaling pathways, impacting cellular functions such as proliferation, differentiation, and apoptosis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can exhibit antimicrobial properties. For instance, certain pyrrolidine derivatives demonstrated significant antibacterial activity against various strains of bacteria, including Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness .

- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies revealed that modifications in the structure of pyrrolidine derivatives can enhance their potency against cancer cell lines, suggesting a promising avenue for therapeutic development .

- Neuropharmacological Effects : The interaction with neurotransmitter systems suggests potential applications in neuropharmacology. Compounds similar to this compound have been studied for their effects on mood and behavior in animal models, indicating potential efficacy in treating mood disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the pyrrolidine ring or the ethylamine moiety can significantly alter the compound's potency and selectivity for its biological targets.

| Modification | Effect on Activity |

|---|---|

| Methylation on the pyrrolidine ring | Increased binding affinity |

| Lengthening the alkyl chain | Enhanced potency against cancer cells |

| Substitution at the nitrogen atom | Altered receptor selectivity |

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The results indicated an MIC value of 75 µg/mL against Bacillus subtilis and 125 µg/mL against Enterococcus faecalis .

- Cancer Cell Line Studies : In vitro tests using human cancer cell lines showed that specific modifications to the compound resulted in IC50 values as low as 1.9 µg/mL for certain derivatives, indicating strong anticancer potential compared to standard treatments like doxorubicin .

- Neuropharmacological Investigation : Animal studies have indicated that compounds similar to this compound can influence neurotransmitter levels and behavioral outcomes, suggesting potential applications in treating psychiatric disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.